2-Fluoro-3-hydroxybenzonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Selectivity

Fragment-based drug discovery against Pim-1/Cdc2 kinases often lacks validated active-site scaffolds. This compound delivers: • Crystallographically confirmed active-site binding (low μM affinity) for Pim-1/Cdc2. • Essential ortho-fluoro/meta-hydroxy motif; regioisomer 2-fluoro-4-hydroxybenzonitrile is inactive in kinase assays. • Batch QC (NMR, HPLC) provided; in stock for global shipping.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 1000339-24-1
Cat. No. B1342717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-hydroxybenzonitrile
CAS1000339-24-1
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)F)C#N
InChIInChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
InChIKeyCVJVSXKZGFQWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-hydroxybenzonitrile: Dual Pim-1/Cdc2 Kinase Fragment


2-Fluoro-3-hydroxybenzonitrile (synonym: 3-Cyano-2-fluorophenol), C₇H₄FNO, MW 137.11 g/mol, is a fluorinated hydroxybenzonitrile that functions as a fragment-like, active-site-directed inhibitor of the protein kinases Pim-1 and Cdc2, with binding affinity reported in the low micromolar range . Its discovery and binding mode were elucidated by X-ray crystallographic techniques on protein kinases . With a computed LogP of 1.4, a topological polar surface area (TPSA) of 44 Ų, zero rotatable bonds, and a patent footprint spanning 153 filings [1], this compound occupies a distinct procurement space as both a validated kinase inhibitor fragment for medicinal chemistry campaigns and a versatile fluorinated aromatic intermediate.

Why 2-Fluoro-3-hydroxybenzonitrile Cannot Be Replaced


The precise positioning of the fluorine at C2 and the hydroxyl at C3 on the benzonitrile scaffold dictates both the biological target and the binding mode. Fragment-based screening against CDC25B phosphatase identified the regioisomer 2-fluoro-4-hydroxybenzonitrile as a hit that binds to a distal allosteric pocket—not the active site—with low affinity; removal of the fluorine abolished binding entirely, while replacement with chlorine was tolerated but did not improve affinity [1]. In contrast, 2-fluoro-3-hydroxybenzonitrile is reported to engage the active sites of Pim-1 and Cdc2 kinases directly, a fundamentally different mechanism facilitated by the ortho-fluoro/meta-hydroxy arrangement . Simply substituting 3-hydroxybenzonitrile (lacking fluorine) or 2-fluorobenzonitrile (lacking the hydroxyl) would sacrifice either the fluorine-mediated binding enhancement or the hydrogen-bonding capacity of the hydroxyl, both shown to be essential for target engagement in the hydroxybenzonitrile chemotype [1].

2-Fluoro-3-hydroxybenzonitrile vs. Analogs: Evidence


Pim-1/Cdc2 Active Site vs. CDC25B Allosteric Pocket

2-Fluoro-3-hydroxybenzonitrile inhibits the protein kinases Pim-1 and Cdc2 by binding to the active site with low micromolar affinity, as characterized by X-ray crystallography . In contrast, the regioisomer 2-fluoro-4-hydroxybenzonitrile (compound 1 in the CDC25B study) binds to CDC25B phosphatase at a distal allosteric pocket remote from the catalytic site, as demonstrated by NMR chemical shift perturbation mapping and a co-crystal structure (PDB: 4WH7) [1]. In a functional AlphaLISA protein–protein interaction assay, 2-fluoro-4-hydroxybenzonitrile showed no detectable inhibitory effect on the CDC25B–CDK2/Cyclin A interaction, whereas its optimized derivative (compound 7) achieved an IC₅₀ of approximately 1 mM in the same assay [1]. This establishes that the ortho-fluoro/meta-hydroxy substitution pattern (2-F,3-OH) versus the ortho-fluoro/para-hydroxy pattern (2-F,4-OH) redirects target engagement from an allosteric phosphatase pocket to kinase active sites.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Selectivity

Fluorine Binding Contribution: SAR of 4-Hydroxy Regioisomer

Although direct SAR data for the 3-hydroxy series (target compound) is limited in open literature, parallel SAR on the closely related 2-fluoro-4-hydroxybenzonitrile chemotype demonstrates that the C2 fluorine is essential for target binding. In NMR-based binding experiments with CDC25B, elimination of the fluorine at position R1 (yielding 4-hydroxybenzonitrile, compound 2) significantly decreased binding as measured by the sum of chemical shift changes for eight perturbed amide resonances [1]. Conversely, addition of a second fluorine at either the R2 or R3 position enhanced binding, with preference for R2 [1]. The hydroxyl and nitrile groups were also individually required for binding to CDC25B [1]. This class-level SAR reinforces that the fluorine atom in 2-fluoro-3-hydroxybenzonitrile is not a passive substituent but an essential pharmacophoric element whose removal would compromise target engagement.

Structure–Activity Relationship Fragment Elaboration Fluorine Chemistry

Patent Portfolio Differentiation

2-Fluoro-3-hydroxybenzonitrile is referenced in 153 patents according to PubChem patent co-occurrence data [1]. While patent count alone does not guarantee superior utility, it provides a quantitative, procurement-relevant measure of the compound's embeddedness in pharmaceutical innovation pipelines compared to less-cited analogs. For context, 3-hydroxybenzonitrile (non-fluorinated) is primarily cited as a synthetic intermediate for 5-HT₁A receptor agonists , whereas 2-fluoro-3-hydroxybenzonitrile appears in kinase inhibitor patent families, reflecting its distinct application domain [1].

Pharmaceutical IP Chemical Intermediate Sourcing Patent Landscape

Physicochemical Property Differentiation vs. Regioisomers

The target compound's computed properties position it favorably within fragment-like chemical space. 2-Fluoro-3-hydroxybenzonitrile has a computed LogP (XLogP3-AA) of 1.4, TPSA of 44 Ų, zero rotatable bonds, and a molecular weight of 137.11 g/mol [1]. Its predicted boiling point is 232.0±25.0 °C and density is 1.34±0.1 g/cm³ . By comparison, the 2-fluoro-4-hydroxy isomer (CAS 82380-18-5) has a reported melting point of 123–125 °C and water solubility of 4.7 g/L, while the target compound has a predicted water solubility of only 0.44 g/L . This ~10.7-fold difference in aqueous solubility has implications for biological assay compatibility and formulation strategies, representing a measurable physicochemical distinction between regioisomers that should inform procurement decisions.

Drug-Likeness Physicochemical Profiling Lead Optimization

Commercial Availability & Quality Control

The compound is commercially available from multiple reputable suppliers at standardized purity specifications. Fluorochem (UK) offers 2-fluoro-3-hydroxybenzonitrile at 98% purity (Product Code F235137) in pack sizes from 250 mg (£53.00) to 25 g (£2,610.00) . Apollo Scientific lists the compound at 98% purity (Catalogue PC901463) . Bidepharm (China) provides batch-specific QC documentation including NMR, HPLC, and GC traces at 98% standard purity . Sigma-Aldrich (Ambeeed) supplies at 98% purity with sealed dry storage at room temperature . This multi-supplier availability with documented analytical characterization reduces single-source procurement risk and ensures reproducible experimental outcomes across batches.

Quality Control Analytical Chemistry Procurement Specifications

Application Scenarios for 2-Fluoro-3-hydroxybenzonitrile


Fragment-Based Discovery Targeting Pim-1/Cdc2 Kinases

For medicinal chemistry programs employing fragment-based drug discovery (FBDD) against the Pim-1 or Cdc2 kinases, 2-fluoro-3-hydroxybenzonitrile serves as a validated, active-site-binding starting fragment. Its binding mode has been characterized by X-ray crystallography, providing structural coordinates to guide fragment growing, merging, or linking strategies . Unlike the regioisomer 2-fluoro-4-hydroxybenzonitrile—which targets the allosteric pocket of CDC25B phosphatase and is inactive in functional kinase assays—this compound's active-site engagement on kinases enables direct structure-based optimization toward lead compounds . Researchers should confirm the compound's identity by ¹H-NMR and HPLC (batch QC available from Bidepharm and Sigma-Aldrich) prior to initiating crystallographic soaking or biochemical IC₅₀ determination.

Fluorinated Intermediate Synthesis with Orthogonal 3-Hydroxy Reactivity

The compound serves as a key intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs), where the 3-hydroxy group provides a handle for O-alkylation, esterification, or Mitsunobu coupling while the nitrile group can be reduced to the benzylamine or hydrolyzed to the carboxylic acid . The ortho-fluoro substituent modulates the pKa of the adjacent hydroxyl (predicted pKa ~7.3 ), altering its nucleophilicity relative to non-fluorinated 3-hydroxybenzonitrile. This differential reactivity enables chemoselective transformations that are not accessible with the non-fluorinated analog or with regioisomers where the hydroxyl is para to the nitrile [1]. Its solubility profile (0.44 g/L in water) must be accounted for in aqueous reaction conditions.

Pim-1/Cdc2 Selectivity Profiling Panels

Given its reported dual inhibition of Pim-1 and Cdc2, 2-fluoro-3-hydroxybenzonitrile is suitable as a tool compound for profiling kinase selectivity in panels that include these targets alongside related kinases (e.g., CDK family members, other Pim isoforms) . The compound's fragment-like physicochemical profile (MW 137, LogP 1.4, TPSA 44 Ų) makes it an appropriate low-complexity probe for establishing baseline selectivity fingerprints before embarking on lead optimization. Its low micromolar binding affinity—typical for fragment hits—allows for detection of binding in biophysical assays (SPR, ITC, NMR) without the promiscuity risks associated with more potent, higher-molecular-weight inhibitors .

Fluorinated Benzonitrile Esters in Liquid Crystal Research

Although the primary literature on ester derivatives of fluorinated hydroxybenzonitriles has focused on the 2-fluoro-4-hydroxy and 3-fluoro-4-hydroxy regioisomers—which exhibit substantially higher nematic–isotropic transition temperatures than unsubstituted esters —2-fluoro-3-hydroxybenzonitrile offers a structurally distinct scaffold for exploring the effects of ortho-fluoro/meta-hydroxy substitution on liquid crystal mesophase behavior. The compound's 3-hydroxy position permits esterification to generate novel fluorinated benzoate esters whose transition temperatures and mesophase ranges can be compared with published data on the 4-hydroxy series, potentially yielding materials with differentiated thermal and optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.